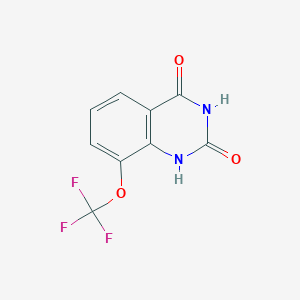

8-(trifluoroMethoxy)quinazoline-2,4(1H,3H)-dione

Beschreibung

8-(Trifluoromethoxy)quinazoline-2,4(1H,3H)-dione is a fluorinated derivative of the quinazoline-2,4-dione scaffold, characterized by a trifluoromethoxy (-OCF₃) substituent at the 8-position of the aromatic ring. Its molecular formula is C₁₀H₅F₃N₂O₃ (MW: 258.16 g/mol), with a CAS number of [959236-83-0] . Quinazoline-2,4-diones are recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .

Eigenschaften

IUPAC Name |

8-(trifluoromethoxy)-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O3/c10-9(11,12)17-5-3-1-2-4-6(5)13-8(16)14-7(4)15/h1-3H,(H2,13,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVQOONKLIQLJCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC(F)(F)F)NC(=O)NC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-(trifluoroMethoxy)quinazoline-2,4(1H,3H)-dione typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the use of trifluoromethoxy-substituted aniline derivatives, which undergo cyclization reactions to form the quinazoline core. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions: 8-(trifluoroMethoxy)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of reduced quinazoline derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome .

Major Products: The major products formed from these reactions are typically substituted quinazoline derivatives, which may exhibit different biological activities depending on the nature of the substituents .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 8-(trifluoroMethoxy)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibiting Enzymes: It can inhibit the activity of certain enzymes involved in disease processes, such as kinases in cancer cells.

Modulating Receptors: The compound may bind to and modulate the activity of specific receptors, leading to changes in cellular signaling pathways.

Inducing Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells through intrinsic or extrinsic pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substitution Patterns

Key structural analogs differ in substituent type and position on the quinazoline core. Below is a comparative analysis:

Physicochemical and Pharmacokinetic Properties

- Synthetic Accessibility : 8-Substituted derivatives are synthesized via cyclization of anthranilic acid derivatives or CO₂-mediated carboxylation, with trifluoromethoxy introduction requiring specialized fluorination reagents .

- Stability : Fluorinated derivatives generally exhibit improved metabolic stability. Storage recommendations for 8-substituted analogs (2–8°C, moisture-free) align with standard practices for sensitive heterocycles .

Biologische Aktivität

8-(Trifluoromethoxy)quinazoline-2,4(1H,3H)-dione, with the CAS number 959236-83-0, is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties and the mechanisms underlying its efficacy.

- Molecular Formula : C9H5F3N2O3

- Molecular Weight : 250.14 g/mol

- Structure : The compound features a quinazoline backbone substituted with a trifluoromethoxy group at the 8-position.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinazoline-2,4(1H,3H)-dione exhibit significant antimicrobial properties. The following table summarizes key findings from various studies regarding the biological activity of 8-(trifluoromethoxy)quinazoline-2,4(1H,3H)-dione and its derivatives against different bacterial strains.

| Compound | Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) | Activity Level |

|---|---|---|---|---|

| 8-(Trifluoromethoxy)quinazoline-2,4-dione | Staphylococcus aureus | 9 | 65 | Moderate |

| 8-(Trifluoromethoxy)quinazoline-2,4-dione | Escherichia coli | 15 | 75 | Comparable to ampicillin |

| 8-(Trifluoromethoxy)quinazoline-2,4-dione | Candida albicans | 11 | 80 | More effective than ampicillin |

The antimicrobial activity of quinazoline derivatives is primarily attributed to their ability to inhibit bacterial gyrase and DNA topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. The inhibition leads to disruption in DNA supercoiling and ultimately results in bacterial cell death .

Case Studies

-

Study on Antibacterial Efficacy :

A study evaluated the antibacterial activity of several quinazoline derivatives, including 8-(trifluoromethoxy)quinazoline-2,4(1H,3H)-dione. The results indicated that this compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Notably, it showed comparable efficacy to standard antibiotics like ampicillin and vancomycin against certain strains . -

Structure-Activity Relationship (SAR) :

Research focused on modifying the quinazoline structure to enhance its bioactivity. The introduction of trifluoromethoxy groups at specific positions was shown to improve antimicrobial potency. For instance, compounds with triazole moieties at the 1- and 3-positions displayed enhanced activity against resistant bacterial strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.